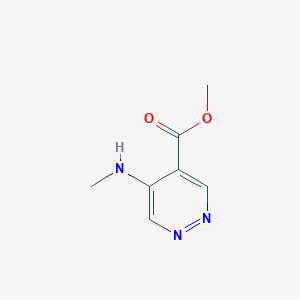

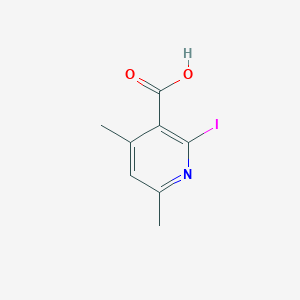

![molecular formula C7H3ClF3N3 B2385003 2-Cloro-6-(trifluorometil)-[1,2,4]triazolo[1,5-a]piridina CAS No. 1934633-19-8](/img/structure/B2385003.png)

2-Cloro-6-(trifluorometil)-[1,2,4]triazolo[1,5-a]piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves several steps. One method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazole . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyridines is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[1,5-a]pyridines include acid-catalyzed cyclization and treatment with isocyanates . In some cases, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Aplicaciones Científicas De Investigación

- Aplicaciones Clínicas: Los investigadores exploran su potencial en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .

- Materiales Funcionales: El compuesto encuentra aplicaciones en ciencia de materiales debido a su estructura única. Los investigadores investigan su uso en el diseño de materiales funcionales .

- Síntesis Mediada por Microondas: Se ha establecido un método ecológico sin catalizador para la síntesis de 1,2,4-triazolo[1,5-a]piridinas en condiciones de microondas. Este método demuestra un amplio alcance de sustratos y buena tolerancia al grupo funcional .

- Fluoróforo Bipolar de Azul Profundo: 2-Cloro-6-(trifluorometil)-[1,2,4]triazolo[1,5-a]piridina sirve como aceptor de electrones para construir un emisor fluorescente bipolar de azul profundo. Los monocristales de este emisor exhiben un modo de empaque único, lo que potencialmente ayuda al transporte de portadores .

- Efectos Antiproliferativos In Vitro: Los investigadores evalúan las actividades antiproliferativas de compuestos relacionados contra células cancerosas humanas. Estas investigaciones contribuyen a comprender sus posibles aplicaciones terapéuticas .

Química Medicinal y Descubrimiento de Fármacos

Ciencias de los Materiales

Síntesis Orgánica

Materiales Fluorescentes

Actividades Antiproliferativas

Compuestos Heterocíclicos Fusionados

Mecanismo De Acción

While the specific mechanism of action for “2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is not mentioned in the sources, 1,2,4-triazolo[1,5-a]pyridines are known for their diverse pharmacological activities. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

Direcciones Futuras

The future directions for “2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their diverse pharmacological activities. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against certain cell lines and were found to inhibit CDK2/cyclin A2 . Further investigations into these compounds could lead to the development of new drugs for the treatment of various diseases.

Propiedades

IUPAC Name |

2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-6-12-5-2-1-4(7(9,10)11)3-14(5)13-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGFBZMVYKCERR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

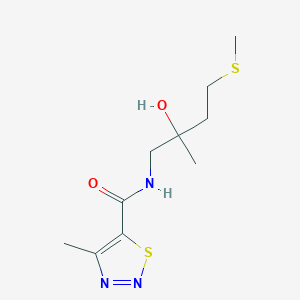

![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384920.png)

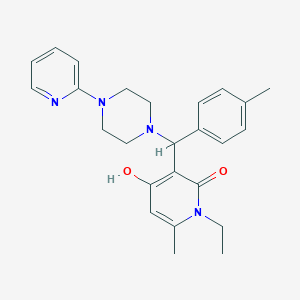

![(1-Methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2384922.png)

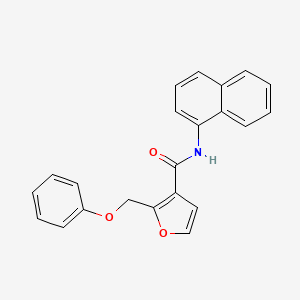

![2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2384924.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2384930.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2384935.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)